N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide
Overview
Description
N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a trifluoromethyl group and a nitrophenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Alkylation: The nitrophenyl compound is then alkylated with a propyl group using a suitable alkylating agent.
Amidation: The final step involves the formation of the benzamide by reacting the alkylated nitrophenyl compound with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.
Scientific Research Applications
N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the nitrophenylpropyl side chain can provide specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-nitrophenyl)-3-(trifluoromethyl)benzamide
- N-(4-nitrophenyl)-3-(trifluoromethyl)benzamide
- N-(2-nitrophenyl)propyl-3-(trifluoromethyl)benzamide
Uniqueness
N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitrophenylpropyl side chain and the trifluoromethyl group. This unique structure can result in distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-11(12-5-7-15(8-6-12)22(24)25)10-21-16(23)13-3-2-4-14(9-13)17(18,19)20/h2-9,11H,10H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUBDVYDQMMGQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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